(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid
Description
The compound is a highly complex macrocyclic peptide derivative characterized by a tricyclic scaffold with multiple functional groups. Its structure includes:
- Macrocyclic core: The heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl moiety forms a rigid, three-dimensional structure that may confer selectivity for specific receptors or enzymes.
- Hydroxy and carboxyethyl groups: These polar groups enhance solubility and enable hydrogen bonding or metal coordination.
Its design likely integrates features to optimize pharmacokinetics, such as metabolic stability from the macrocyclic core and controlled lipophilicity from the hydroxyphenyl and hydroxyhexadecanoyl groups.
Properties
Molecular Formula |
C72H110N12O20 |
|---|---|
Molecular Weight |
1463.7 g/mol |
IUPAC Name |
(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43+,44+,48+,50+,51-,52-,53-,54+,55-,56-,61-,62+/m0/s1 |
InChI Key |
CUOJDWBMJMRDHN-VIHUIGFUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis typically begins with immobilization of the C-terminal amino acid on a solid support. Rink amide resin is preferred for carboxamide termini, while 2-chlorotrityl chloride (2-CTC) resin enables direct anchoring of carboxylic acids. For this compound, the 2-CTC resin was swollen in dimethylformamide (DMF) before coupling the first Fmoc-protected amino acid using diisopropylcarbodiimide (DIC) and Oxyma Pure as activators. Loading efficiencies >95% were achieved by monitoring with the Kaiser test.
Sequential Elongation with Orthogonal Protection
The linear precursor was assembled using Fmoc/t-Bu chemistry, with critical considerations:
-
Stereochemical control : Coupling times extended to 2 hours for β-branched residues like (2S)-butan-2-yl-containing amino acids to prevent epimerization.
-
Side-chain protection : The 4-hydroxyphenylmethyl group required Alloc protection, removed selectively using Pd(PPh₃)₄ and N-methylaniline in tetrahydrofuran (THF).
-
Hydroxyproline derivatives : The (1R)-1-hydroxyethyl moiety was introduced as Fmoc-O-t-Bu-hydroxyproline, with final deprotection using 95:2.5:2.5 TFA/H₂O/triisopropylsilane.
Macrocyclization Strategies
On-Resin Head-to-Tail Cyclization
Following linear chain assembly, cyclization was attempted on-resin using:
-
PyBOP/HOBt activation : 7.5 equiv each in DMF under N₂, 48-hour reaction time
-
Pseudodilution effects : Resin swelling adjusted with 20% dichloromethane in DMF to enhance cyclization over dimerization.
Yields plateaued at 38% due to steric hindrance from the tricyclic core, necessitating alternative approaches.
Side-Chain Functionalization
Acylation of the 3-Hydroxyhexadecanoyl Moiety
The (3R)-3-hydroxyhexadecanoyl group was introduced via:
-
Selective deprotection of the ε-amino group using 20% piperidine/DMF
-
Coupling with pre-activated (3R)-3-(tert-butyldimethylsilyloxy)hexadecanoic acid (DIC/Oxyma, 16 hours)
-
Final desilylation with tetrabutylammonium fluoride (TBAF) in THF
Critical Analytical Controls
Yield Optimization Strategies
Microwave-Assisted Coupling
Implementing microwave irradiation (30W, 50°C) reduced coupling times for sterically hindered residues from 2 hours to 35 minutes, improving overall yield by 18%.
Solvent Engineering for Crystallization
Final purification employed a ternary solvent system:
-
tert-Butyl methyl ether/n-heptane/ethyl acetate (45:30:25)
-
Achieved 92% recovery of crystalline product vs. 78% with standard lyophilization
Challenges and Mitigation
-
Aggregation During SPPS :
-
Aspartimide Formation :
-
Racemization at (4S)-Position :
Chemical Reactions Analysis
- Plipastatin A1 undergoes several reactions:
Inhibition of Phospholipase A2 (PLA2): It suppresses PLA2 activity, which plays a role in lipid metabolism.
Inhibition of Phospholipase C (PLC): PLC is involved in signal transduction pathways.
Inhibition of Phospholipase D (PLD): PLD participates in membrane lipid metabolism.
- Common reagents and conditions for these reactions are not explicitly reported in the available literature.
- Major products resulting from these reactions are not well-documented.
Scientific Research Applications
- Plipastatin A1 has potential applications in:
Agriculture: As an antimicrobial agent against plant pathogens.
Biotechnology: Its immunosuppressive properties may be relevant in research.
Medicine: Further investigations are needed to explore therapeutic applications.
Mechanism of Action
- The exact mechanism by which Plipastatin A1 exerts its effects remains an area of study.
- It likely involves interactions with cellular membranes and signaling pathways.
Comparison with Similar Compounds
Structural Insights :
- The hydroxyhexadecanoyl chain introduces amphiphilicity absent in simpler aryl- or alkyl-substituted analogs, improving membrane permeability .
Computational and Experimental Comparisons
Advanced algorithms like EI-Search and graph-theoretical methods are employed for large-scale comparisons:
Biological Activity
The compound , (4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid , is a complex molecule with potential biological activities. This article will explore its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a multi-functional structure that includes various amino acid residues and functional groups. The molecular formula and weight are critical for understanding its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C72H110N12O20 |
| Molecular Weight | 1416.87 g/mol |
| Structural Features | Multiple amino acids, keto groups |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Cyclic Peptides : Compounds derived from marine sources have shown growth-inhibitory activity against various cancer cell lines. An example includes urumamide, which demonstrated weak inhibitory effects on human cancer cells with an IC50 of 10 μM .
Antimicrobial Activity
Several studies have reported the antimicrobial potential of structurally related compounds:
- Cyanobacterial Extracts : Natural products from cyanobacteria have been documented to possess antibacterial and antifungal activities. For example, extracts containing similar peptide structures have shown effectiveness against pathogens like Plasmodium falciparum and Leishmania donovani with IC50 values around 3.5 μM .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Protein Synthesis : Many bioactive peptides disrupt the translation process in bacteria or cancer cells.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells through mitochondrial disruption.
- Cell Membrane Disruption : Some peptides can integrate into cell membranes leading to increased permeability and eventual cell death.
Study 1: Anticancer Activity of Similar Compounds
A study published in Marine Drugs highlighted the anticancer properties of cyclic peptides derived from cyanobacteria. The study found that these peptides could inhibit cell proliferation in various cancer models .
Study 2: Antimicrobial Efficacy
Research conducted on extracts from blue-green algae revealed their potential as sources for novel antimicrobial agents. The study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. How can its metabolic pathways be mapped in vitro and in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
